2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a unique structure that includes an aminomethyl group and a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable aldehyde or ketone, followed by cyclization with a urea derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl ring can enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)phenol
- 2-(Aminomethyl)oxazoline
Uniqueness
2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one is unique due to its combination of an aminomethyl group and a cyclopropyl ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(aminomethyl)-4-cyclopropyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O/c9-4-7-10-6(5-1-2-5)3-8(12)11-7/h3,5H,1-2,4,9H2,(H,10,11,12) |
InChI Key |
FNWAUXRADAUWPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=O)NC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.